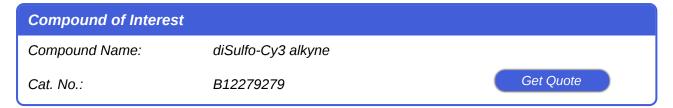


diSulfo-Cy3 Alkyne: Application Notes and Protocols for Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a highly water-soluble and bright orange-fluorescent dye that is an invaluable tool for the precise labeling of biomolecules in aqueous environments.[1][2][3] Its alkyne group allows for covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4][5] This bioorthogonal reaction is highly specific and efficient, enabling the labeling of a wide array of biomolecules, including proteins and nucleic acids, with minimal perturbation to their native structure and function.[4][6] The disulfonate groups confer excellent water solubility, eliminating the need for organic co-solvents that can be detrimental to biological samples.[2] With spectral properties nearly identical to the well-established Cy3 fluorophore, diSulfo-Cy3 alkyne is compatible with standard fluorescence microscopy instrumentation and filter sets.[7] These characteristics make it an ideal probe for a variety of applications, from in vitro assays to cellular imaging.

Properties of diSulfo-Cy3 Alkyne

The spectral and physical properties of **diSulfo-Cy3 alkyne** are summarized in the table below, providing essential data for experimental design and execution.



Property	Value	Reference
Excitation Maximum (λex)	~554 nm	[8]
Emission Maximum (λem)	~568 nm	[8]
Extinction Coefficient	150,000 cm ⁻¹ M ⁻¹	
Reactive Group	Alkyne	[6]
Solubility	High in aqueous buffers	[2]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol describes the general procedure for labeling a protein containing an azide modification with **diSulfo-Cy3 alkyne**.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS)
- diSulfo-Cy3 alkyne
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the dye and protein)
- Degassing equipment (e.g., nitrogen or argon gas line)
- Purification column (e.g., desalting column)

Procedure:

• Prepare Stock Solutions:



- diSulfo-Cy3 Alkyne: Prepare a 10 mM stock solution in water or a polar organic solvent like DMSO.
- Copper(II) Sulfate: Prepare a 50 mM stock solution in water.
- Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh.
- TBTA (optional): Prepare a 50 mM stock solution in DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in an appropriate reaction buffer.
 - Add diSulfo-Cy3 alkyne to the reaction mixture. A molar excess of the dye (e.g., 3-10 fold) over the protein is typically used.
 - \circ If using, add TBTA to the reaction mixture to a final concentration of 50-100 μ M.
 - Add Copper(II) sulfate to a final concentration of 1 mM.
 - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

Incubation:

- Gently mix the reaction components.
- Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

Purification:

- Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Collect the fractions containing the labeled protein.



- · Characterization:
 - Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the diSulfo-Cy3 dye (at ~554 nm).

Protocol 2: Fluorescent Labeling of Azide-Modified Biomolecules in Fixed Cells for Microscopy

This protocol provides a step-by-step guide for labeling azide-modified biomolecules within fixed cells using **diSulfo-Cy3 alkyne** for subsequent fluorescence microscopy imaging.

Materials:

- Cells cultured on coverslips containing azide-modified biomolecules
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Wash Buffer (PBS with 0.05% Tween-20)
- Click Reaction Buffer (e.g., PBS)
- diSulfo-Cy3 alkyne
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

· Cell Fixation and Permeabilization:

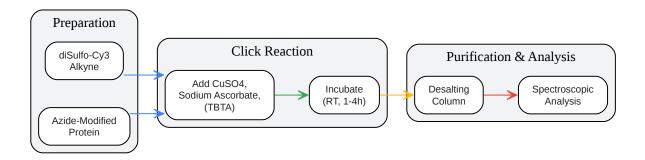


- Wash the cells on coverslips twice with PBS.
- Fix the cells with Fixation Buffer for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
- Wash the cells three times with Wash Buffer.
- Click Chemistry Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 100 μL reaction, mix:
 - 85 μL of Click Reaction Buffer (PBS)
 - 2 μL of 10 mM diSulfo-Cy3 alkyne stock solution (final concentration 200 μM)
 - 1 μL of 50 mM Copper(II) sulfate stock solution (final concentration 0.5 mM)
 - 10 μL of 500 mM sodium ascorbate stock solution (final concentration 50 mM)
 - Aspirate the wash buffer from the coverslips and add the click reaction cocktail.
- Incubation:
 - Incubate the coverslips in a humidified chamber for 30-60 minutes at room temperature,
 protected from light.
- Washing:
 - Wash the cells three times with Wash Buffer.
- Counterstaining and Mounting:
 - If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
 - Wash the cells twice with PBS.



- Mount the coverslips onto microscope slides using an antifade mounting medium.
- · Imaging:
 - Visualize the labeled cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

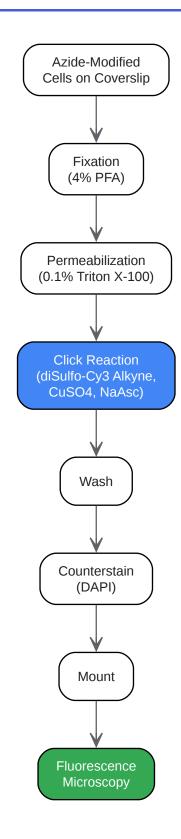
Visualizations



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Caption: Workflow for labeling azide-modified proteins with diSulfo-Cy3 alkyne.





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Caption: Workflow for fluorescent labeling of fixed cells for microscopy.



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